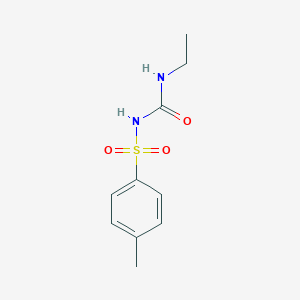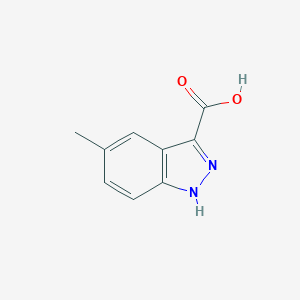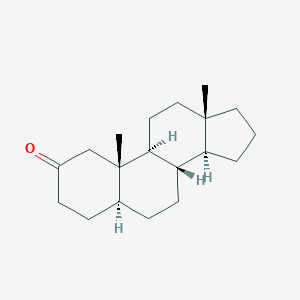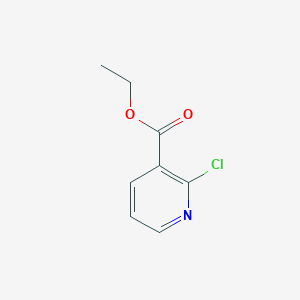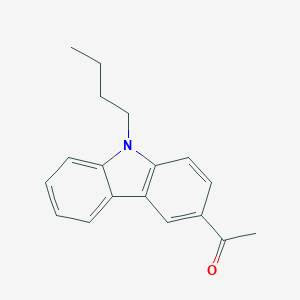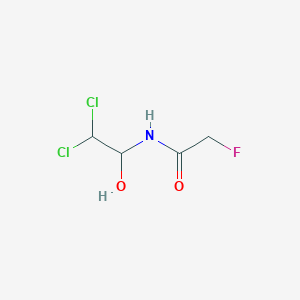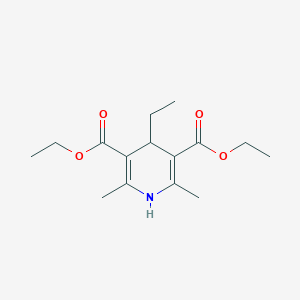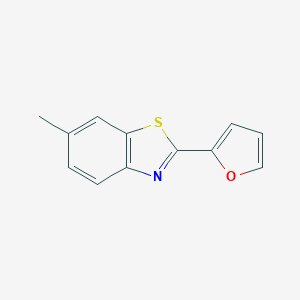
2-(2-Furyl)-6-methylbenzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Furyl)-6-methylbenzothiazole (FMBT) is a heterocyclic compound that belongs to the class of benzothiazoles. It is commonly used in scientific research as a fluorescent probe for the detection of metal ions and as a photosensitizer in photodynamic therapy. FMBT has also been studied for its potential applications in the fields of optoelectronics, material science, and bioimaging.
科学研究应用
2-(2-Furyl)-6-methylbenzothiazole has a wide range of scientific research applications due to its unique properties. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. 2-(2-Furyl)-6-methylbenzothiazole exhibits a high selectivity and sensitivity towards these metal ions, making it a useful tool for environmental monitoring and biomedical research.
2-(2-Furyl)-6-methylbenzothiazole has also been studied for its potential applications in photodynamic therapy. When exposed to light, 2-(2-Furyl)-6-methylbenzothiazole can generate reactive oxygen species that can induce cell death in cancer cells. This makes 2-(2-Furyl)-6-methylbenzothiazole a promising photosensitizer for the treatment of various types of cancer.
In addition, 2-(2-Furyl)-6-methylbenzothiazole has been investigated for its potential applications in the fields of optoelectronics and material science. 2-(2-Furyl)-6-methylbenzothiazole exhibits strong fluorescence and good thermal stability, making it a useful material for the development of organic light-emitting diodes and other optoelectronic devices.
作用机制
The mechanism of action of 2-(2-Furyl)-6-methylbenzothiazole as a fluorescent probe for metal ions involves the coordination of the metal ion with the nitrogen and sulfur atoms in the benzothiazole ring. This coordination causes a change in the electronic properties of 2-(2-Furyl)-6-methylbenzothiazole, resulting in a shift in its fluorescence emission wavelength. The intensity of the fluorescence emission is proportional to the concentration of the metal ion, allowing for quantitative analysis.
In photodynamic therapy, 2-(2-Furyl)-6-methylbenzothiazole generates reactive oxygen species through a process known as type II photochemistry. When exposed to light, 2-(2-Furyl)-6-methylbenzothiazole absorbs energy and transfers it to molecular oxygen, leading to the formation of singlet oxygen. Singlet oxygen can then react with cellular components, leading to cell death in cancer cells.
生化和生理效应
2-(2-Furyl)-6-methylbenzothiazole has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that 2-(2-Furyl)-6-methylbenzothiazole can selectively induce cell death in cancer cells, while leaving healthy cells unharmed. 2-(2-Furyl)-6-methylbenzothiazole has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-Furyl)-6-methylbenzothiazole in lab experiments is its high selectivity and sensitivity towards metal ions. This allows for accurate and reliable detection of metal ions in complex biological samples. 2-(2-Furyl)-6-methylbenzothiazole also exhibits strong fluorescence and good thermal stability, making it a useful tool for imaging and sensing applications.
However, 2-(2-Furyl)-6-methylbenzothiazole has some limitations for lab experiments. Its synthesis method is relatively complex and requires multiple steps, which can be time-consuming and costly. In addition, 2-(2-Furyl)-6-methylbenzothiazole can be prone to photobleaching, which can limit its usefulness in long-term imaging experiments.
未来方向
There are several future directions for the study of 2-(2-Furyl)-6-methylbenzothiazole. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the optimization of 2-(2-Furyl)-6-methylbenzothiazole for use as a photosensitizer in photodynamic therapy. This includes the development of new formulations that can improve its solubility and bioavailability.
In addition, there is a need for further studies on the mechanism of action of 2-(2-Furyl)-6-methylbenzothiazole and its potential applications in other fields such as material science and optoelectronics. The development of new 2-(2-Furyl)-6-methylbenzothiazole-based materials and devices could have significant implications for a wide range of industries.
合成方法
2-(2-Furyl)-6-methylbenzothiazole can be synthesized through a multistep process starting from 2-aminobenzothiazole and furfural. The first step involves the condensation of 2-aminobenzothiazole with furfural in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then subjected to cyclization under acidic conditions to form 2-(2-Furyl)-6-methylbenzothiazole. The overall yield of this synthesis method is around 40%.
属性
CAS 编号 |
1569-82-0 |
|---|---|
产品名称 |
2-(2-Furyl)-6-methylbenzothiazole |
分子式 |
C12H9NOS |
分子量 |
215.27 g/mol |
IUPAC 名称 |
2-(furan-2-yl)-6-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H9NOS/c1-8-4-5-9-11(7-8)15-12(13-9)10-3-2-6-14-10/h2-7H,1H3 |
InChI 键 |
YUNHSYGZUPHMMG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CO3 |
规范 SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CO3 |
同义词 |
Benzothiazole, 2-(2-furanyl)-6-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



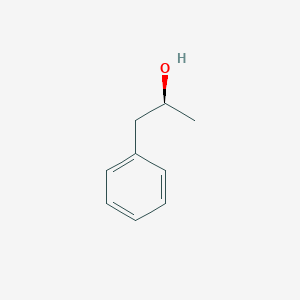
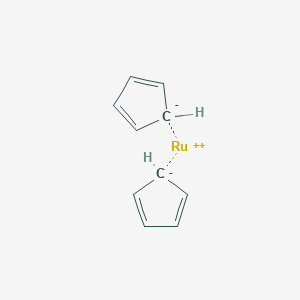
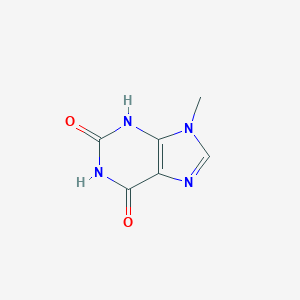
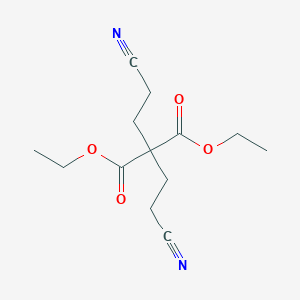
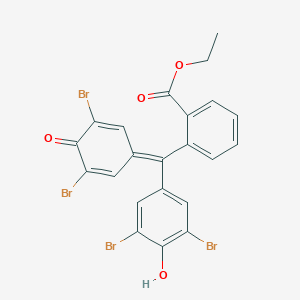
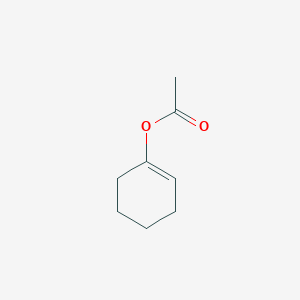
![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)
